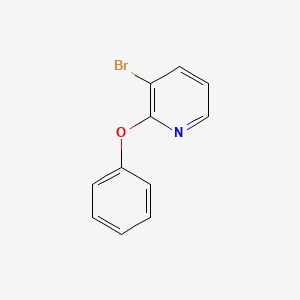
3-Bromo-2-phenoxypyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-2-phenoxypyridine involves the use of starting materials such as quinazolin-4 (3H)-one, quinoxalin-2 (1H)-one, and pyridin-2 (1H)-one and aryne generated in situ from 2- (trimethylsilyl)phenyl trifluoromethanesulfonate . This synthetic methodology provides a new environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine compounds with high yields and broad substrate scope .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
The E2 mechanism takes place in a single concerted step . The rate at which this mechanism occurs follows second-order kinetics, and depends on the concentration of both the base and alkyl halide .Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid or solid . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Phenoxypyridines
Research by Ābele et al. (1988) has shown that 3-Bromo-2-phenoxypyridine can be synthesized using halopyridines and alkali metal phenoxides in a two-phase liquid-solid catalytic system. This method is significant in the preparation of phenoxypyridines from unactivated bromo- or chloropyridines (Ābele et al., 1988).
Herbicidal Activity
A study by Fujikawa et al. (1970) revealed that some 2-phenoxypyridines, which could be derived from compounds like this compound, exhibited high potentials as herbicides, showing promising agricultural applications (Fujikawa et al., 1970).
Reactivity and Substitution Studies
Hertog and Jonge (1948) investigated the reactivity of bromine atoms in brominated pyridines like this compound. They found that the order of bromine atom replacement was dependent on the solvent used, which is critical for understanding chemical reactions and synthesis involving these compounds (Hertog & Jonge, 1948).
Crystal Structure and Antibacterial Activity
Wang et al. (2008) synthesized a compound related to this compound and analyzed its crystal structure and antibacterial activities. Such studies are crucial for the development of new antibacterial agents and materials science (Wang et al., 2008).
Molecular Self-Assembly in Dyes
Research by Safin et al. (2016) into N-(5-bromosalicylidene)-x-aminopyridine compounds, related to this compound, showed their role in forming supramolecular architectures. This is significant in the field of dye chemistry and materials science (Safin et al., 2016).
Cyclometallation in Organometallic Chemistry
A study by Geest et al. (1999) showed that 2-Phenoxypyridine, closely related to this compound, can be cyclopalladated to form metallocycles. This has implications in the development of new materials and catalysts in organometallic chemistry (Geest et al., 1999).
Synthesis of Novel Amphiphilic Pyridinylboronic Acids
Matondo et al. (2003) synthesized novel boronic acids from 2-bromo-3-pyridinol, a compound related to this compound. These compounds have potential applications in medicinal chemistry and materials science (Matondo et al., 2003).
Wirkmechanismus
Target of Action
Phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It’s worth noting that the specific targets can vary depending on the molecular structure of the compound and the biological system in which it is introduced.
Mode of Action
For instance, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine enables the facile synthesis of 1,4-dihydrobenzofuro .
Biochemical Pathways
Phenoxypyridine has been used as an active scaffold in the molecular structure of pesticides , suggesting that it may interact with biochemical pathways related to pest control.
Pharmacokinetics
The molecular structures of similar compounds have been optimized using methods such as density functional theory (dft) and hartree-fock (hf), which can provide insights into their potential pharmacokinetic properties .
Result of Action
The molecular electrostatic potential (mep) of similar compounds has been computed, which can provide insights into their potential interactions with other molecules .
Action Environment
It’s known that the properties of phenoxypyridine can differ from those of diaryl ethers , suggesting that its action may be influenced by the specific environmental context in which it is introduced.
Safety and Hazards
3-Bromo-2-phenoxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGNHWZDNVZCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312452 | |
| Record name | 3-Bromo-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167991-22-1 | |
| Record name | 3-Bromo-2-phenoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167991-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)
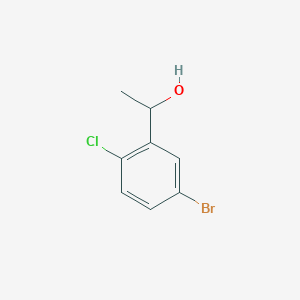

![1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1444349.png)
![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)
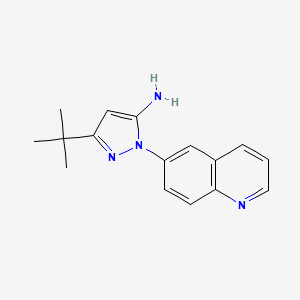
![Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1444354.png)
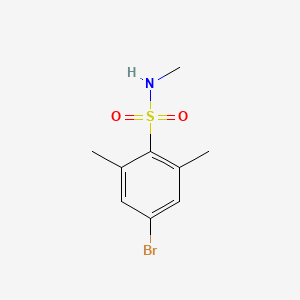
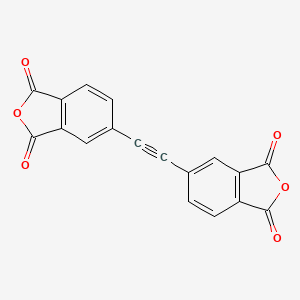




![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)
